molecular formula C11H15Cl2NO2 B2634504 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride CAS No. 2138374-22-6

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride

Cat. No. B2634504
CAS RN: 2138374-22-6
M. Wt: 264.15
InChI Key: BAHSEJLDYOKSQE-UHFFFAOYSA-N
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Description

“4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride” is a compound that is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is also related to Phenibut, a central nervous system depressant with anxiolytic effects, used to treat anxiety, insomnia, and for a variety of other indications .

Scientific Research Applications

Synthesis and Analysis

  • Synthesis Techniques : Research by Vasil'eva et al. (2016) focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids. This approach is highlighted for its simplicity and satisfactory yields of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Enantiomer Resolution and Pharmacological Activity

  • Enantiomer Pharmacology : A study by Witczuk et al. (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers, finding significant differences in their pharmacological effectiveness. The R(+) enantiomer proved notably more effective than the S(-) one and the racemate (Witczuk, Khaunina, & Kupryszewski, 1980).

Derivative Synthesis and Reactivity

  • Tetrazole-Containing Derivatives : Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, utilizing the reactivity of amino and carboxy terminal groups. They reported high yields of these derivatives, indicating a broad scope of potential applications (Putis, Shuvalova, & Ostrovskii, 2008).

Chemoenzymatic Synthesis and Isomer Analysis

  • Chemoenzymatic Synthesis : Research by Andruszkiewicz, Barrett, and Silverman (1990) details the high-yield chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amines (Andruszkiewicz, Barrett, & Silverman, 1990).

Substrate Specificity in Biochemical Reactions

  • Biochemical Substrate Specificity : Silverman et al. (1987) investigated the substrate and inhibitory properties of various isomers of 4-amino-3-(4-chlorophenyl)butanoic acid in biochemical processes. This study provides insights into the molecular interactions and specificities of these compounds in biological systems (Silverman, Invergo, Levy, & Andrew, 1987).

Mechanism of Action

Target of Action

It’s known that similar compounds interact with neural hyperexcitability that leads to a lowered stretch reflex threshold due to reduced suppression of the synapses between the ia afferent and the efferent alpha motor neurons in the spinal cord .

Mode of Action

The mode of action of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may work by blocking potassium channels and promoting the conduction of action potentials along demyelinated axons .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s known that similar compounds can affect various pathways, including those involved in neural hyperexcitability .

Pharmacokinetics

The pharmacokinetics of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may promote the conduction of action potentials along demyelinated axons .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHSEJLDYOKSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride

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